molecular formula C18H17N3O5 B5544160 2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide

2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide

Cat. No. B5544160
M. Wt: 355.3 g/mol
InChI Key: NSXPSMXMKXHZME-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide, also known as BEOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BEOA is a hydrazine derivative that is structurally similar to other compounds that have been shown to have therapeutic effects, such as hydralazine and isoniazid. However, BEOA has unique properties that make it a promising candidate for further research.

Scientific Research Applications

Allelochemicals and Microbial Transformation

Cyclic hydroxamic acids and lactams, which share structural motifs with the given compound, are explored for their roles as allelochemicals in agriculture. These compounds, upon microbial transformation in soil, can lead to the formation of benzoxazolinones, aminophenoxazinones, malonamic acids, and acetamides. Understanding these transformation products is essential for exploiting the allelopathic properties of crops like wheat, rye, and maize to suppress weeds and soil-borne diseases (Fomsgaard, Mortensen, & Carlsen, 2004).

Endothelin-A Receptor Antagonists

Research into non-benzodioxole-containing endothelin-A receptor antagonists reveals the importance of structural features like benzodioxole in developing potent antagonists for medical applications. This research contributes to our understanding of how specific chemical groups affect the binding affinity and selectivity of compounds toward biological targets (Tasker et al., 1997).

Synthesis and Antimicrobial Activities

The synthesis of novel Schiff base benzamides through the ring opening of thienylidene azlactones, which could be structurally related to the compound , has been investigated for potential antimicrobial activities. Some derivatives have shown potent antimicrobial activity, highlighting the relevance of structural features in developing new antimicrobial agents (Karanth et al., 2018).

Catalysis and Oxidation Reactions

Compounds with structural similarities to 2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide have been explored as catalysts in various chemical reactions. For instance, the encapsulation of molybdenum(VI) complexes with related ligands in zeolite Y has shown efficiency as reusable catalysts for the oxidation of primary alcohols and hydrocarbons, demonstrating the potential for such compounds in catalytic applications (Ghorbanloo & Alamooti, 2017).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Therefore, the safety and hazards associated with this compound are not well-documented and should be investigated further.

properties

IUPAC Name

N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-(4-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-2-24-14-6-4-13(5-7-14)20-17(22)18(23)21-19-10-12-3-8-15-16(9-12)26-11-25-15/h3-10H,2,11H2,1H3,(H,20,22)(H,21,23)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXPSMXMKXHZME-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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